molecular formula C9H6N2O2 B14162703 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione CAS No. 6952-66-5

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione

Cat. No.: B14162703
CAS No.: 6952-66-5
M. Wt: 174.16 g/mol
InChI Key: NNXKHUXDXSVBTB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of pyridin-2-yl-4-oxobutanal derivatives with suitable amines, followed by cyclization to form the desired pyrrole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the heterocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (CH2Cl2).

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyrrole or pyridine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-fibrotic activity is attributed to its ability to inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione stands out due to its dual nitrogen-containing rings, which provide a unique scaffold for drug development. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry.

Properties

CAS No.

6952-66-5

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

1-pyridin-2-ylpyrrole-2,5-dione

InChI

InChI=1S/C9H6N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-6H

InChI Key

NNXKHUXDXSVBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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